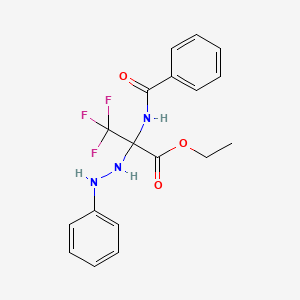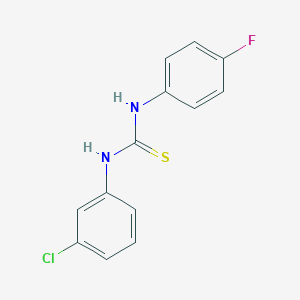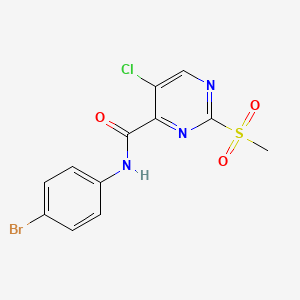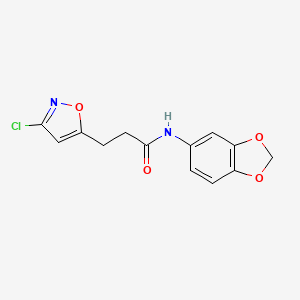![molecular formula C8H8N4O2S B11479516 1-[2-(methylsulfonyl)phenyl]-1H-tetrazole](/img/structure/B11479516.png)
1-[2-(methylsulfonyl)phenyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole is a chemical compound that belongs to the class of heterocyclic compounds It features a phenyl ring substituted with a methylsulfonyl group and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the reaction of 2-(methylsulfonyl)phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetraazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Solvent selection and purification steps are also critical to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetraazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The tetraazole ring may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl moiety but has an indole ring instead of a tetraazole ring.
4-(methylsulfonyl)phenylbenzimidazole: Contains a benzimidazole ring attached to the methylsulfonylphenyl group.
Uniqueness
1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties. The combination of the methylsulfonyl group and the tetraazole ring enhances its potential for diverse applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8N4O2S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
1-(2-methylsulfonylphenyl)tetrazole |
InChI |
InChI=1S/C8H8N4O2S/c1-15(13,14)8-5-3-2-4-7(8)12-6-9-10-11-12/h2-6H,1H3 |
InChI Key |
IBCQQBVCXQNMPK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{3-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11479458.png)

![4-(3-chlorophenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11479468.png)

![N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B11479479.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindole, 2-[(2,4-dichlorophenoxy)methyl]-](/img/structure/B11479485.png)
![N-{4-[2-(5-phenyl-2H-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11479487.png)
![4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11479490.png)
![8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B11479494.png)

![4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline](/img/structure/B11479527.png)
![4-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B11479535.png)
![N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine](/img/structure/B11479548.png)
